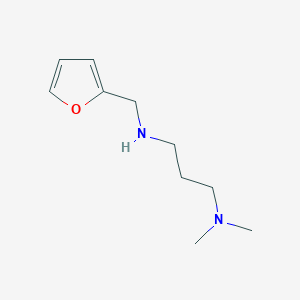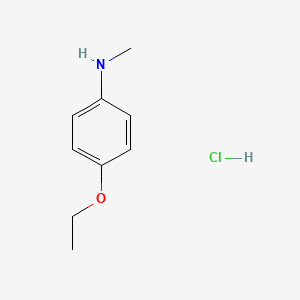
Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activity. Fibrosis is a pathological condition characterized by excessive deposition of extracellular matrix components, leading to organ dysfunction. Pyrimidine derivatives, which share structural similarities with the compound , have shown promising results in inhibiting fibrotic processes . The compound could be synthesized and evaluated against immortalized rat hepatic stellate cells to determine its efficacy in preventing or reducing fibrosis.
Hydroxyproline Content Reduction
Hydroxyproline is an amino acid that is a major component of the protein collagen. Elevated levels of hydroxyproline are indicative of fibrosis. The compound could be investigated for its ability to reduce the content of hydroxyproline in cell culture medium, thereby indicating a reduction in fibrotic activity .
Medicinal Chemistry
In medicinal chemistry, the construction of novel heterocyclic compound libraries with potential biological activities is essential. The compound could be used as a precursor for synthesizing a variety of heterocyclic compounds that may exhibit diverse biological activities, including antimicrobial, antiviral, and antitumor properties .
Drug Discovery
The compound’s structure contains a pyrazine moiety, which is known to be a privileged structure in drug discovery. It could be used to design and synthesize novel drug candidates with improved pharmacological profiles for various diseases .
Mechanism of Action
Target of Action
The compound contains a furan and a pyrazine moiety. Furan derivatives are known to exhibit a wide range of biological activities and can interact with various targets in the body . Pyrazine derivatives also have diverse biological activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have anti-fibrotic activities .
Pharmacokinetics
The presence of the furan ring and the ether oxygen in the compound could potentially improve the pharmacokinetic characteristics of the compound, optimizing solubility and bioavailability parameters .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if it has anti-fibrotic activity, it might inhibit the expression of collagen .
properties
IUPAC Name |
benzyl N-[2-[[3-(furan-3-yl)pyrazin-2-yl]methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-17(11-23-19(25)27-12-14-4-2-1-3-5-14)22-10-16-18(21-8-7-20-16)15-6-9-26-13-15/h1-9,13H,10-12H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPBFCFFCTZUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

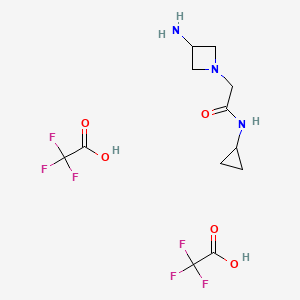
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate](/img/structure/B2948950.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2948951.png)


![N-[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2948958.png)
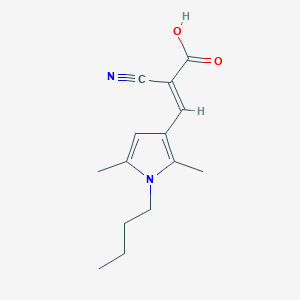
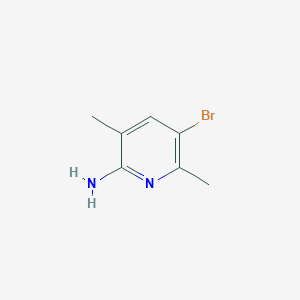
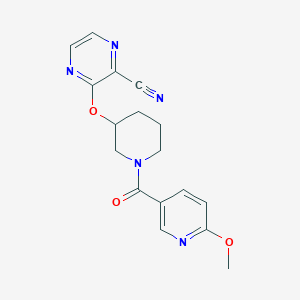
![N-(3-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2948963.png)
![2-(4-Fluorophenyl)-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide](/img/structure/B2948964.png)

